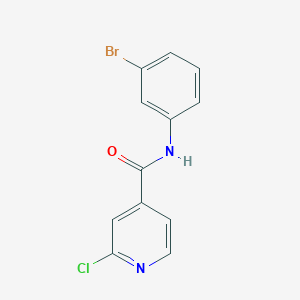

N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-9-2-1-3-10(7-9)16-12(17)8-4-5-15-11(14)6-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXLCWYPOMTHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide typically involves the reaction of 3-bromoaniline with 2-chloropyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide features a pyridine ring with a bromophenyl substituent and a carboxamide functional group. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and interaction with biological targets. This compound's molecular structure is crucial for its pharmacological activities, influencing its binding affinity to various proteins and enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against drug-resistant bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | A. baumannii | 18 | 5 |

| N-(4-Bromophenyl)-2-chloroacetamide | K. pneumoniae | 15 | 10 |

| N-(2-Chlorophenyl)-2-pyridinecarboxamide | S. aureus | 12 | 20 |

Neurological Applications

The modulation of voltage-gated potassium channels is another promising application area for this compound. Research has demonstrated that similar compounds can potentially treat neurological disorders by influencing ion channel activity, which is critical in conditions like epilepsy .

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, docking studies suggest that the compound can effectively bind to protein kinases, thereby inhibiting their activity and potentially leading to reduced tumor growth .

Case Study: Protein Kinase Inhibition

- Objective: To evaluate the inhibitory effects on protein kinases.

- Method: Molecular docking simulations were performed alongside in vitro assays.

- Results: The compound showed a binding affinity comparable to known inhibitors, suggesting its potential as a therapeutic agent in oncology.

Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its reactivity can be harnessed to create functionalized surfaces or coatings with antimicrobial properties, which are valuable in medical devices and packaging materials .

Table 2: Potential Material Applications

| Application Type | Description |

|---|---|

| Antimicrobial Coatings | Used on surfaces to prevent bacterial growth |

| Functional Polymers | Incorporation into polymer matrices for enhanced properties |

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers: 3-Bromophenyl vs. 4-Bromophenyl Derivatives

The positional isomer N-(4-bromophenyl)-2-chloropyridine-4-carboxamide (CAS: 1019372-53-2) shares the same pyridine-carboxamide core but differs in the bromine substitution on the phenyl ring (para vs. meta positions) . Key differences include:

Table 1: Comparison of Positional Isomers

Pyridine Carboxamide Derivatives

The unsubstituted parent compound 2-chloropyridine-4-carboxamide (CAS: 100859-84-5) lacks the bromophenyl group, highlighting the role of the N-aryl moiety in modulating properties :

Dihydropyridine Carboxamides

Compounds such as 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide () feature a reduced pyridine ring (dihydropyridine) and additional functional groups:

- Planarity and Conjugation : The dihydropyridine core disrupts aromaticity, reducing conjugation and altering electronic properties compared to the fully aromatic pyridine in the target compound.

- Biological Activity: Dihydropyridines are known calcium channel blockers, suggesting that structural modifications could shift pharmacological targets .

Thiazolidinone-Pyridine Hybrids

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () incorporates a thiazolidinone ring fused to the pyridine-carboxamide:

- Stereochemical Complexity: The chiral center in the thiazolidinone ring adds stereochemical considerations absent in the achiral target compound .

Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide () shares a chloro-substituted aromatic system but features a phthalimide core:

- Polymer Applications : Phthalimides are precursors for high-performance polyimides, whereas pyridine-carboxamides may prioritize pharmaceutical applications.

- Synthetic Challenges : High-purity phthalimides are critical for polymer synthesis, whereas the target compound may prioritize functional group compatibility .

Isoxazole Carboxamides

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide () substitutes pyridine with isoxazole and bromothiophene:

- Electron-Deficient Heterocycles : Isoxazole’s electron-withdrawing nature contrasts with pyridine’s moderate electron deficiency, affecting reactivity in cross-coupling reactions.

Biological Activity

N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and chlorine atoms on the phenyl group, along with a carboxamide functional group. This unique arrangement contributes to its chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are critical in cell signaling pathways. This inhibition can lead to altered cellular proliferation and survival rates.

- Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties against various microbial strains, suggesting its potential as a new antibiotic candidate .

Antimicrobial Activity

The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. Its lipophilicity enhances its ability to penetrate cell membranes, making it a strong candidate for further investigation in antimicrobial therapies .

Anticancer Potential

Recent studies have explored the anticancer properties of similar compounds. For instance, derivatives that include piperidine structures have shown cytotoxic effects in cancer cell lines, indicating that this compound may also exhibit similar properties through structural analogs .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-(3-Bromophenyl)-2-chloropyridine-4-carboxylic acid | Lacks amide group | Lower reactivity and activity |

| N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide | Similar halogen substitutions | Active against similar targets |

| 2-Chloro-N-(2-chlorophenyl)pyridine-4-carboxamide | Contains chlorinated phenyl groups | Different reactivity patterns |

This table illustrates how the presence or absence of specific functional groups can significantly impact the biological activities of these compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study assessing various chloroacetamides, this compound showed high efficacy against Gram-negative bacteria due to its lipophilic nature, allowing rapid membrane penetration .

- Cytotoxicity in Cancer Cells : A related compound was tested against breast cancer cell lines (MCF-7), demonstrating an IC50 value indicating significant cytotoxicity. This suggests that this compound may also possess anticancer properties, warranting further investigation .

Q & A

Q. What are the standard synthetic routes for N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling 2-chloropyridine-4-carboxylic acid with 3-bromoaniline using activating agents like HATU or EDCI. Intermediates are characterized via -/-NMR to confirm regioselectivity, particularly at the pyridine ring and bromophenyl group. Mass spectrometry (ESI-MS) is used to verify molecular weight, while HPLC monitors purity (>95%) . For example, analogous benzamide derivatives in highlight the importance of optimizing reaction time (12–24 hrs) and temperature (80–100°C) to avoid side products like dehalogenated byproducts.

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer: A combination of -NMR (to identify aromatic protons and coupling patterns), -NMR (to distinguish carbonyl carbons at ~165–170 ppm), and FT-IR (amide C=O stretch at ~1680 cm) is critical. X-ray crystallography (e.g., using SHELXL in ) resolves ambiguities in stereochemistry. For example, used XRD to confirm dihedral angles between the pyridine and bromophenyl rings (e.g., 12.3°), which are critical for understanding planar distortions.

Q. What crystallization conditions yield high-quality single crystals suitable for XRD?

Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at 4°C is preferred. reports lattice parameters (e.g., ) for analogous carboxamides, emphasizing the need for solvent purity (HPLC-grade) and controlled humidity. Adding anti-solvents like hexane in a 1:3 ratio can enhance crystal growth rates while minimizing defects .

Advanced Research Questions

Q. How can SHELXL be utilized to address crystallographic disorder in this compound?

Methodological Answer: For disordered bromine or chloropyridine moieties, SHELXL’s PART instruction partitions atoms into alternative positions. Refinement constraints (e.g., SIMU and DELU) stabilize thermal parameters. details using the TWIN command for handling twinned data, with a BASF parameter <0.3 indicating minor twinning. Residual density maps (<0.5 e/Å) validate the model’s accuracy .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?

Methodological Answer: DFT calculations (B3LYP/6-311+G**) predict -NMR shifts, but deviations >0.3 ppm may arise from solvent effects (e.g., DMSO vs. CDCl) or conformational flexibility. used spectrofluorometric titration to correlate experimental Stokes shifts with TD-DFT results. For outliers, molecular dynamics simulations (e.g., AMBER) assess solvent-solute interactions over 10 ns trajectories .

Q. How does the compound’s conformation influence its biological activity in medicinal chemistry?

Methodological Answer: The dihedral angle between the pyridine and bromophenyl rings modulates binding to targets like kinase domains. highlights that angles <15° (as confirmed via XRD in ) enhance π-π stacking with hydrophobic pockets. Pharmacophore modeling (e.g., using PHASE) identifies critical hydrogen bonds between the amide carbonyl and residues like Asp86 in target enzymes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

Methodological Answer: Discrepancies often arise from pH-dependent solubility (e.g., >2 mg/mL at pH 7.4 vs. <0.1 mg/mL at pH 5.0). recommends using dynamic light scattering (DLS) to monitor aggregation thresholds. For kinetic solubility assays, shake-flask methods with UV detection (λ = 254 nm) are more reliable than nephelometry .

Experimental Design Considerations

Q. What controls are essential when testing this compound’s enzyme inhibition potency?

Methodological Answer: Include a DMSO vehicle control (<1% v/v) to rule out solvent effects on enzyme activity (e.g., ATPase assays). Positive controls (e.g., staurosporine for kinases) and negative controls (scrambled carboxamide analogs) validate assay specificity. emphasizes using isothermal titration calorimetry (ITC) to distinguish binding enthalpy (ΔH) from entropy (ΔS) contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.